![molecular formula C68H92O4P2 B1294726 テトラキス(2,4-ジ-tert-ブチルフェニル)[1,1'-ビフェニル]-4,4'-ジイルビス(ホスホナイト) CAS No. 38613-77-3](/img/structure/B1294726.png)

テトラキス(2,4-ジ-tert-ブチルフェニル)[1,1'-ビフェニル]-4,4'-ジイルビス(ホスホナイト)

概要

説明

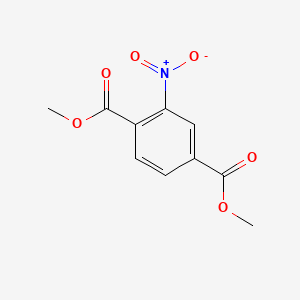

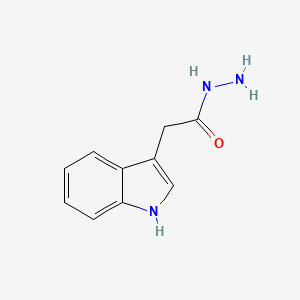

Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) is a useful research compound. Its molecular formula is C68H92O4P2 and its molecular weight is 1035.4 g/mol. The purity is usually 95%.

The exact mass of the compound Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ポリマー合成における酸化防止剤

Irgafos PEPQは、ポリオレフィン安定化に使用される、よく知られたリン系二次酸化防止剤です . 低融点で、ポリオレフィンに優れた溶解性を示します . また、加工中の不要な着色の低減にも役立ちます .

二軸延伸ポリプロピレン(BOPP)フィルムにおける用途

Irgafos PEPQは、二軸延伸ポリプロピレン(BOPP)フィルムの製造に使用されます . これらのフィルムは非常に高温で製造されるため、一次および二次酸化防止剤で適切に安定化する必要があります . Irgafos PEPQは、BOPPフィルムのダイン保持特性を維持するのに役立ちます .

ポリプロピレン/ポリエチレン複合材(C-PP/PE)における用途

Irgafos PEPQは、ポリプロピレン/ポリエチレン複合材(C-PP/PE)の製造において、酸化防止剤として不可欠です . マイクロ波や超音波などの抽出法を使用する場合、複合材から回収することができます .

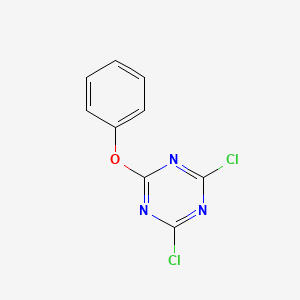

酸化防止剤の合成

テトラキス(2,4-ジ-tert-ブチルフェニル)-4,4'-ビフェニレンジホスホナイト (TBBPP)は、ビフェニル、PCl3、AlCl3、および2,4-ジ-tert-ブチルフェノールを原料として合成されます . ホスファイトエステルは、反応中にAlCl3と形成した錯体から4,4'-ビフェニルビスリン酸ジクロリド錯体の中間体を分離するための新しい脱錯剤として選択されます .

触媒作用と金属化における用途

Irgafos PEPQと類似のトリアリル系ホスファイトであるトリス(2,4-ジ-tert-ブチルフェニル)ホスファイトは、触媒作用と金属化に使用できます . 金属化反応を受けやすく、費用対効果の高い合成プロセスを提供するという特徴により、ビアリールカップリング反応に役立ちます .

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with enzymes and proteins involved in oxidative stress pathways, helping to neutralize free radicals and prevent cellular damage. The compound’s interaction with biomolecules such as glutathione peroxidase and superoxide dismutase enhances its antioxidant capacity, thereby protecting cells from oxidative stress .

Cellular Effects

The effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to upregulate the expression of antioxidant genes and downregulate pro-inflammatory cytokines, thereby promoting cell survival and reducing inflammation . Additionally, it affects mitochondrial function by enhancing ATP production and reducing oxidative damage.

Molecular Mechanism

At the molecular level, Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of NADPH oxidase, reducing the production of reactive oxygen species. The compound also influences gene expression by interacting with transcription factors such as Nrf2, which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) change over time. The compound is relatively stable, but its antioxidant activity can decrease with prolonged exposure to light and air. Studies have shown that its protective effects on cellular function can be sustained for several hours in vitro, but may diminish over longer periods . In vivo studies indicate that the compound can provide long-term protection against oxidative stress when administered regularly.

Dosage Effects in Animal Models

The effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity. At high doses, it can cause adverse effects such as liver toxicity and oxidative damage . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and higher doses do not provide additional benefits.

Metabolic Pathways

Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation . Its interaction with cofactors such as NADPH enhances its antioxidant capacity.

Transport and Distribution

Within cells and tissues, Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is transported and distributed through specific transporters and binding proteins. It can accumulate in lipid-rich regions of cells, such as the cell membrane and mitochondria, where it exerts its protective effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to easily cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is crucial for its activity and function. It is primarily localized in the mitochondria and endoplasmic reticulum, where it protects against oxidative damage and supports cellular metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

特性

IUPAC Name |

[4-[4-bis(2,4-ditert-butylphenoxy)phosphanylphenyl]phenyl]-bis(2,4-ditert-butylphenoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H92O4P2/c1-61(2,3)47-29-37-57(53(41-47)65(13,14)15)69-73(70-58-38-30-48(62(4,5)6)42-54(58)66(16,17)18)51-33-25-45(26-34-51)46-27-35-52(36-28-46)74(71-59-39-31-49(63(7,8)9)43-55(59)67(19,20)21)72-60-40-32-50(64(10,11)12)44-56(60)68(22,23)24/h25-44H,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIOEBMXPVYLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=C(C=C3)P(OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)OC5=C(C=C(C=C5)C(C)(C)C)C(C)(C)C)OC6=C(C=C(C=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H92O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894018 | |

| Record name | 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38613-77-3 | |

| Record name | Tetrakis(2,4-di-tert-butylphenyl)-4,4′-biphenylenediphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38613-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THP-EPQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038613773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous acid, P,P'-[[1,1'-biphenyl]-4,4'-diyl]bis-, P,P,P',P'-tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4,4'-diylbisphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)